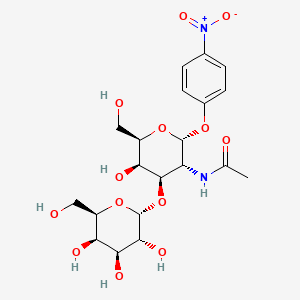

4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8

Descripción general

Descripción

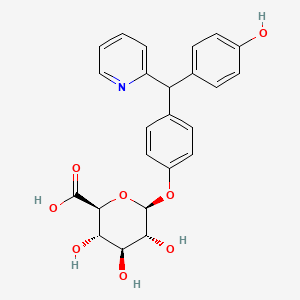

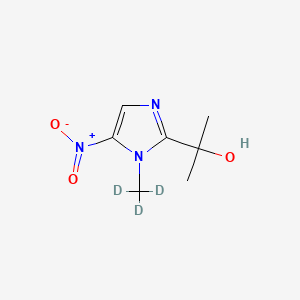

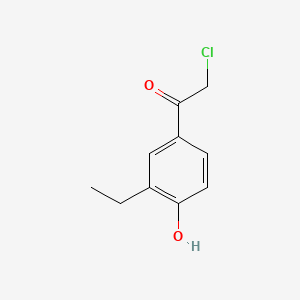

“4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8” is a labelled analogue of 21-Hydroxyprogesterone, a mineralocorticoid . It is also known as Deoxycorticosterone and acts as a precursor to Aldosterone .

Synthesis Analysis

The synthesis of “4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8” involves complex chemical reactions. A study has shown that the C21-substituted progesterone derivative, NSC 88915, possesses specific Tdp1 inhibitory activity . The synthesis of analogues of this compound has provided insight into the structural requirements for the inhibition of Tdp1 .Molecular Structure Analysis

The molecular formula of “4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8” is C21H30O3 . The molecular weight is 330.47 .Physical And Chemical Properties Analysis

The compound is a white solid . It has a melting point of 132-134°C and is slightly soluble in Chloroform and Methanol . It is stable if stored under recommended conditions .Aplicaciones Científicas De Investigación

Stress Response in Aquaculture

11-Deoxycorticosterone (DOC) is believed to play a significant role in the stress response of teleosts, a group of fish that includes species like the rainbow trout . In these fish, cortisol is thought to perform both glucocorticoid and mineralocorticoid functions, as teleosts do not synthesize aldosterone . However, recent data suggest that DOC, released during stress events, may be relevant to modulate the compensatory response .

Skeletal Muscle Molecular Response

In a study involving rainbow trout, DOC was found to modify the skeletal muscle molecular response . The study carried out a transcriptomic analysis on the skeletal muscles of trout treated with physiological doses of DOC . The analysis revealed differentially expressed transcripts (DETs) induced by DOC, mainly associated with muscle contraction, sarcomere organization, and cell adhesion .

Role in Autophagosome Assembly

The same study also found that DOC has a role in autophagosome assembly . This process is crucial for the degradation and recycling of cellular components, and its regulation is essential for maintaining cellular homeostasis .

Circadian Regulation of Gene Expression

DOC was also found to be associated with the circadian regulation of gene expression . This suggests that DOC could play a role in the regulation of biological rhythms, which are crucial for many physiological processes .

Regulation of Transcription from RNA Pol II Promoter

The study also found that DOC is associated with the regulation of transcription from RNA pol II promoter . This indicates that DOC could have a role in the regulation of gene expression .

Use in Neurology Research

11-Deoxy Corticosterone-d8 is used in neurology research as a reference standard for highly accurate and reliable data analysis . It is part of the product categories of hormones, steroids and derivatives, and additional neuro products .

Mecanismo De Acción

Target of Action

11-Deoxy Corticosterone-d8, also known as Deoxycorticosterone-d8 or 4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8, is a steroid hormone produced by the adrenal gland . It primarily targets the mineralocorticoid receptors in the body . These receptors play a crucial role in maintaining the body’s salt and water balance, which in turn regulates blood pressure .

Mode of Action

As a potent mineralocorticoid, 11-Deoxy Corticosterone-d8 binds to mineralocorticoid receptors and exerts its effects by modulating gene expression . It is virtually devoid of glucocorticoid activity . 11β-hydroxylation of 11-deoxy corticosterone-d8 produces corticosterone, which confers glucocorticoid activity .

Biochemical Pathways

11-Deoxy Corticosterone-d8 is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .

Result of Action

The binding of 11-Deoxy Corticosterone-d8 to mineralocorticoid receptors leads to the retention of sodium (Na+) and water in the body, which can increase blood volume and blood pressure . It also acts as a precursor to aldosterone, which further enhances these effects .

Action Environment

The action of 11-Deoxy Corticosterone-d8 can be influenced by various environmental factors. For instance, stress can stimulate the production of 11-Deoxy Corticosterone-d8 Additionally, factors such as diet, health status, and genetic factors can also influence its action, efficacy, and stability

Direcciones Futuras

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESRJSPZRDMNHY-JRMIWGODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Deoxy Corticosterone-d8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)